
Gyki 47261 dihydrochloride
准备方法
GYKI-47261 的合成涉及多个步骤,从制备核心咪唑并[1,2c][2,3]苯并二氮杂卓结构开始。合成路线通常包括:
咪唑并[1,2c][2,3]苯并二氮杂卓核的形成: 这涉及在受控条件下将适当的前体环化。
引入 4-氨基苯基: 此步骤涉及取代反应,其中 4-氨基苯基被引入核心结构。
氯化: 在 8 位引入氯原子是通过使用常见氯化剂的氯化反应实现的。
化学反应分析
Mechanism of Action
GYKI 47261 dihydrochloride functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors critical for fast synaptic transmission in the central nervous system . Its primary interaction involves binding to AMPA receptors, which inhibits glutamate-induced ion currents. This antagonistic effect is characterized by an IC₅₀ value of 2.5 μM , reflecting its potency in blocking receptor activity .
Key Features of AMPA Receptor Antagonism
Parameter | Description |
---|---|
Type of Antagonism | Non-competitive, voltage-insensitive |
IC₅₀ Value | 2.5 μM |
Mechanism | Inhibition of AMPA-induced currents without competing for the glutamate binding site |
This mechanism underpins its therapeutic potential in neurological disorders involving excessive glutamate activity, such as epilepsy and excitotoxicity .
CYP2E1 Induction
This compound demonstrates potent induction of cytochrome P450 2E1 (CYP2E1) enzyme activity, a critical component of xenobiotic metabolism. Studies in rat hepatocytes show maximal induction at 10 μM , while human hepatocytes exhibit sensitivity at 0.01 μM , highlighting species-specific differences . The induction mechanism involves stabilization of the CYP2E1 protein rather than increased gene transcription or mRNA stability .
Comparative Induction in Hepatocytes
Species | Effective Concentration | Mechanism |
---|---|---|
Rat | 10 μM | Stabilization of CYP2E1 protein |
Human | 0.01 μM | Stabilization of CYP2E1 protein |
This property has implications for drug-drug interactions and hepatotoxicity evaluations in preclinical studies .
Neurochemical Interactions
In isolated cerebellar Purkinje cells, this compound inhibits kainate- and AMPA-induced currents in a non-competitive manner. This effect is dose-dependent and reversible, confirming its role as a selective AMPA receptor antagonist . The compound’s ability to modulate glutamatergic signaling further supports its utility in studying excitotoxicity-related conditions, such as Alzheimer’s disease and multiple sclerosis .
Comparative Analysis with Other AMPA Antagonists
This compound differs from other AMPA receptor antagonists in its selectivity and metabolic profile . For example:
This comparison highlights GYKI 47261’s dual role as a pharmacological tool and a probe for studying drug metabolism pathways .
科学研究应用
Neuroprotective Applications
Gyki 47261 has shown significant promise in neuroprotective therapies, particularly in models of neurodegenerative diseases and acute brain injuries.
- Stroke Models : In transient focal ischemia rat models, Gyki 47261 significantly reduced infarct size by 62.3% to 67.4% . This suggests its potential utility in acute ischemic events where excitotoxicity due to excessive glutamate release contributes to neuronal death.
- Parkinson’s Disease : The compound has been studied for its effects on levodopa-induced dyskinesias in primate models of Parkinson's disease. Co-administration with amantadine led to a 51% reduction in dyskinesias . This dual blockade of AMPA and NMDA receptors appears to mitigate the side effects associated with dopaminergic treatments.
- Excitotoxicity Reduction : Gyki 47261's ability to inhibit AMPA receptor-mediated excitotoxicity has implications for conditions such as Alzheimer's disease and multiple sclerosis, where glutamate toxicity plays a role .
Pharmacological Insights
Gyki 47261's pharmacological profile highlights its role as a selective AMPA receptor antagonist with an IC50 value of approximately 2.5 µM .
- CYP2E1 Induction : Research indicates that Gyki 47261 acts as a potent inducer of CYP2E1 enzyme activity in both rat and human hepatocytes, suggesting potential applications in studies related to drug metabolism and hepatotoxicity . The mechanism appears to involve stabilization of the CYP2E1 enzyme rather than increasing gene transcription.
- Muscle Relaxation : In animal studies, Gyki 47261 exhibited muscle relaxant effects with effective doses ranging from 15.8 to 36.5 mg/kg . This property may be beneficial in developing treatments for muscle spasticity.
Toxicological Studies
The compound's role in toxicology is significant, particularly regarding its protective effects against neurotoxic agents:
- Neurotoxicity Models : In models using MPTP (a neurotoxin used to induce Parkinsonian symptoms), Gyki 47261 demonstrated protective effects against neurotoxicity, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Data Summary Table
作用机制
GYKI-47261 通过选择性拮抗 AMPA 受体来发挥作用,AMPA 受体是参与中枢神经系统快速突触传递的离子型谷氨酸受体。通过阻断这些受体,GYKI-47261 抑制兴奋性神经传递,从而发挥其抗惊厥和神经保护作用。 此外,它还会诱导 CYP2E1 酶,该酶参与各种外源化合物的代谢 .
相似化合物的比较
GYKI-47261 在 AMPA 受体拮抗剂中是独一无二的,因为它具有高度选择性和效力。类似的化合物包括:
GYKI-52466: 另一种具有相似性质但化学结构不同的 AMPA 受体拮抗剂。
NBQX: 一种具有不同作用机制的竞争性 AMPA 受体拮抗剂。
培美曲塞: 一种非竞争性 AMPA 受体拮抗剂,临床上用于治疗癫痫。
GYKI-47261 因其广谱抗惊厥活性以及对 CYP2E1 的有效诱导而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
Gyki 47261 dihydrochloride is a compound recognized for its significant biological activity, particularly as a non-competitive antagonist of the AMPA receptor. This article explores its mechanisms, effects on various biological systems, and relevant research findings.
Overview of this compound
- Chemical Name : 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-benzeneamine) dihydrochloride
- CAS Number : 1217049-32-5
- Molecular Formula : C18H15ClN4·2HCl
- Molecular Weight : 395.71 g/mol
- IC50 Value : 2.5 μM (indicating the concentration needed to inhibit 50% of the AMPA receptor activity) .
Gyki 47261 acts primarily by antagonizing AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. By inhibiting these receptors, Gyki 47261 reduces excitatory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal activity such as epilepsy and other neurological disorders .
Anticonvulsive Activity
Gyki 47261 exhibits broad-spectrum anticonvulsive properties. In various animal models, it has been shown to:
- Significantly reduce seizure activity.
- Lower the incidence of convulsions induced by chemical agents .
Neuroprotective Effects
Research indicates that Gyki 47261 provides neuroprotection in models of ischemia and neurotoxicity:
- In a transient focal ischemia model in rats, it reduced infarct size by approximately 62.3% to 67.4% .
- It also demonstrated efficacy in protecting against neurotoxic effects induced by MPTP in Parkinson's disease models .
CYP2E1 Induction
Gyki 47261 has been identified as a potent inducer of CYP2E1 enzyme activity in hepatocytes:
- In rat hepatocytes, a concentration of 10 μM maximized induction, while human hepatocytes showed sensitivity at lower concentrations (0.01 μM) .
- The mechanism appears to involve stabilization of the CYP2E1 protein rather than increasing its mRNA levels .
In Vitro Studies
In isolated cerebellar Purkinje cells, Gyki 47261 effectively inhibited currents induced by kainate or AMPA, confirming its role as a non-competitive antagonist .
In Vivo Studies
A series of studies have highlighted its therapeutic potential:
- Muscle Relaxant Effects : In mice, Gyki 47261 exhibited muscle relaxant properties with ED50 values ranging from 15.8 to 36.5 mg/kg .
- Parkinson’s Disease Models : Combined treatment with Gyki 47261 and MK-801 normalized response shortening induced by levodopa, indicating potential for alleviating dyskinesias associated with Parkinson's treatment .
Comparative Analysis with Similar Compounds
Compound | Type | IC50 (μM) | Key Characteristics |
---|---|---|---|
Gyki 47261 | Non-competitive AMPA antagonist | 2.5 | Broad-spectrum anticonvulsive; neuroprotective |
GYKI 52466 | AMPA antagonist | Varies | Similar mechanism but different potency |
GYKI 53655 | AMPA antagonist | Varies | Distinct pharmacological profile |
属性
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVCCSOTAQPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220445-20-5 | |
Record name | GYKI-47261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYKI-47261 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。